
2,2-Diphenyl-1,2-dihydro-3H-indol-3-one
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Overview
Description
2,2-Diphenylindolin-3-one is a compound belonging to the indolinone family, characterized by the presence of two phenyl groups attached to the second carbon of the indolinone core. Indolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,2-diphenylindolin-3-one involves a metal-free cross-coupling reaction. This method allows the synthesis of indolin-3-ones bearing a C2-quaternary functionality from readily available substrates in a short reaction time . Another approach involves a cascade Fischer indolization/Claisen rearrangement reaction, which provides a facile entry to 2,2-disubstituted indolin-3-ones under mild reaction conditions .
Industrial Production Methods
Industrial production methods for 2,2-diphenylindolin-3-one are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenylindolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indolinone derivatives.
Reduction: Reduction reactions can convert the indolinone core to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings or the indolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted indolinones and indolines, depending on the specific reagents and conditions used.
Scientific Research Applications
Synthetic Applications
The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in multiple chemical reactions makes it valuable in organic synthesis.
Synthesis of Heterocycles
2,2-Diphenyl-1,2-dihydro-3H-indol-3-one can be utilized as a precursor for synthesizing various indole derivatives. These derivatives often exhibit significant biological activities, including anticancer and antimicrobial properties. For instance, reactions involving this compound have been used to develop novel indole-based anticancer agents through the introduction of different substituents on the indole ring .
Reaction Mechanisms
The compound can undergo several types of reactions such as:
- Friedel-Crafts Acylation: This reaction allows for the introduction of acyl groups into aromatic systems, enhancing the biological activity of the resulting compounds.
- Cyclization Reactions: These reactions can lead to the formation of complex polycyclic structures that are often more bioactive than their simpler counterparts .
The biological significance of this compound is primarily attributed to its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of this compound exhibit potent anticancer effects against various cancer cell lines. For example:
- Studies have shown that certain indole derivatives derived from this compound demonstrate submicromolar activity against tumor cell lines such as melanoma and glioma .
- The National Cancer Institute's Developmental Therapeutics Program has evaluated these derivatives and found them to inhibit cell growth effectively .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Recent studies reveal that derivatives containing the indole moiety can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
Indole Derivatives in Cancer Therapy
A notable case study involved synthesizing a series of indole derivatives from this compound and evaluating their anticancer activities using various assays. The results indicated that specific structural modifications significantly enhanced their efficacy against resistant cancer cell lines .
Antimicrobial Evaluation
Another study focused on synthesizing new compounds based on this compound and assessing their antimicrobial properties against common bacterial strains. The findings highlighted a correlation between structural features and antimicrobial potency, suggesting pathways for optimizing these compounds for therapeutic use .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Synthetic Chemistry | Used to synthesize various heterocycles | Versatile intermediate for complex structures |
Anticancer Activity | Potent activity against multiple tumor cell lines | Submicromolar efficacy observed |
Antimicrobial Activity | Effective against various bacterial strains | Potential for new antibiotic development |
Mechanism of Action
The mechanism of action of 2,2-diphenylindolin-3-one and its derivatives involves binding to specific molecular targets, such as enzymes and receptors. This binding can inhibit the activity of these targets, leading to various biological effects. For example, some indolinone derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Indole: A parent compound with a similar core structure but lacking the phenyl groups.
Indolin-2-one: Another indolinone derivative with different substitution patterns.
Isatin: An indole derivative with a ketone group at the second position.
Uniqueness
2,2-Diphenylindolin-3-one is unique due to the presence of two phenyl groups at the second carbon, which can significantly influence its chemical reactivity and biological activity compared to other indolinone derivatives .
Biological Activity
2,2-Diphenyl-1,2-dihydro-3H-indol-3-one is a polycyclic compound belonging to the indole family, recognized for its diverse biological activities. This compound has gained attention due to its potential applications in medicinal chemistry, particularly in anticancer research. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N2O. Its structure features two phenyl groups at the 2-position and a dihydroindole core, which contributes to its unique reactivity and biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its cytotoxic effects against various human cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HT-29 (colon cancer)
The compound demonstrated a dose-dependent inhibition of cell viability in these lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. This is supported by findings that show the compound can disrupt mitochondrial function and activate caspase pathways in cancer cells .
Synthesis Methods
Various synthesis methods for this compound have been explored:
- Condensation Reactions : The compound can be synthesized through condensation reactions involving indole derivatives and appropriate aldehydes or ketones.
- Friedel-Crafts Reactions : Another method includes using Friedel-Crafts acylation to introduce the phenyl groups onto the indole scaffold .
Comparative Analysis with Similar Compounds
A comparison with related indole derivatives reveals the unique characteristics of this compound:
Compound Name | Structure Type | Notable Properties |
---|---|---|
Indol-3-one | Monocyclic | Basic indole structure; less complex |
1-Methylindole | Monocyclic | Methyl substitution; limited biological activity |
1,2-Dihydroindole | Bicyclic | Similar core structure; differing substituents |
This compound | Bicyclic | Enhanced biological activity due to dual phenyl substitution |
The dual phenyl substitution at the 2-position enhances its reactivity compared to simpler indole derivatives.
Study on Cytotoxicity
In a recent study evaluating the cytotoxic effects of various indole derivatives on cancer cell lines, this compound was found to have superior activity compared to other tested compounds. The study utilized an MTT assay to assess cell viability across multiple concentrations:
Compound | IC50 (µM) |
---|---|
Doxorubicin | 0.25 |
This compound | 0.5 |
Other Indole Derivatives | Varies (0.6 - 10) |
This data indicates that while doxorubicin remains a potent chemotherapeutic agent, this compound exhibits competitive efficacy.
Mechanistic Insights
Another study investigated the mechanistic pathways influenced by this compound. It was observed that treatment led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a potential mechanism for inducing oxidative stress as a means of triggering apoptosis .
Properties
CAS No. |
1922-77-6 |
---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2,2-diphenyl-1H-indol-3-one |
InChI |
InChI=1S/C20H15NO/c22-19-17-13-7-8-14-18(17)21-20(19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H |
InChI Key |
CDXGJOOAXIMXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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